1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Description
Historical Context and Significance of the Quinoxalinedione (B3055175) Scaffold in Organic Chemistry Research
The quinoxaline (B1680401) scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, has been a subject of extensive research for over a century. nih.govijrrjournal.com Its derivatives have demonstrated a wide array of physicochemical and biological activities, making them crucial in the development of numerous bioactive molecules, dyes, and materials. nih.gov The quinoxalinedione core, specifically, has been a focus in medicinal chemistry due to its presence in various pharmacologically active compounds. researchgate.netnih.gov
Historically, the synthesis of quinoxalines often involved the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. rsc.org This fundamental reaction has been refined over the decades, with modern methods focusing on greener and more efficient synthetic strategies. ias.ac.inwikipedia.org The significance of the quinoxalinedione scaffold is underscored by its role as a versatile building block in the synthesis of more complex heterocyclic systems. ias.ac.in
The broad spectrum of biological activities exhibited by quinoxaline derivatives includes antimicrobial, antiviral, anticancer, anti-inflammatory, and antidepressant properties. nih.govsapub.org This has cemented the quinoxaline scaffold as a "privileged structure" in drug discovery, consistently appearing in a variety of therapeutic agents. nih.gov For instance, certain quinoxaline-2,3-dione derivatives have been investigated as antagonists for ionotropic glutamate (B1630785) receptors, highlighting their potential in treating neurological disorders. ijpda.org
Structural Classification and Nomenclature within Octahydroquinoxaline-2,3-diones
The nomenclature and structural classification of quinoxaline derivatives follow the standard rules of organic chemistry. The core structure, quinoxaline, is systematically named 1,4-diazanaphthalene. When the pyrazine ring is fully saturated, the prefix "octahydro-" is added, indicating the addition of eight hydrogen atoms. The "-2,3-dione" suffix specifies the presence of two carbonyl groups at positions 2 and 3 of the quinoxaline ring system.
Therefore, "octahydroquinoxaline-2,3-dione" refers to a bicyclic structure where a saturated pyrazine ring containing two amide functionalities is fused to a cyclohexane (B81311) ring. The numbering of the bicyclic system is crucial for unambiguously identifying substituent positions.
A key structural feature of octahydroquinoxaline-2,3-diones is the potential for stereoisomerism. The saturated cyclohexane and pyrazine rings can adopt various chair and boat conformations, and the substituents on these rings can exist in different spatial orientations (axial or equatorial). This leads to a variety of diastereomers and enantiomers, each potentially having distinct chemical and biological properties. The stereoselective synthesis of specific isomers is a significant challenge and a major focus in the chemistry of these compounds.
Research Landscape of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione and Related Derivatives
A thorough review of the scientific literature reveals a notable scarcity of specific research focused on This compound . While the broader class of quinoxaline and quinoxalinedione derivatives has been extensively studied, this particular N,N'-dimethoxy substituted saturated derivative does not appear to have been the subject of dedicated synthetic or biological investigations.
However, the research landscape of structurally related octahydroquinoxaline-2,3-dione derivatives provides a context for potential areas of interest. Studies on N-substituted quinoxaline-2,3-diones have explored their synthesis and biological activities. For example, N-alkylation of the amide nitrogens can significantly influence the pharmacological properties of the molecule.
Research into related N,N'-dihydroxyquinoxaline-2,3-diones has also been conducted. These compounds are often explored for their potential as ligands for metal complexes or as precursors for further synthetic transformations. The introduction of oxygen-containing substituents on the nitrogen atoms can impact the electronic properties and hydrogen-bonding capabilities of the molecule, which in turn can affect its biological target interactions.
Given the lack of direct research on this compound, its properties and potential applications can only be extrapolated from the broader knowledge of quinoxalinediones and N-alkoxy amides. The synthesis of such a compound would likely involve the cyclization of a suitably protected 1,2-diaminocyclohexane with an oxalic acid derivative, followed by N-methoxylation, or the use of a pre-functionalized N,N'-dimethoxy-1,2-diaminocyclohexane.
Future research on this compound could explore its conformational preferences, reactivity, and potential as a scaffold in medicinal chemistry. The introduction of the methoxy (B1213986) groups on the nitrogen atoms would significantly alter the electronic and steric properties compared to the parent octahydroquinoxaline-2,3-dione, potentially leading to novel biological activities.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIORTGFGKWWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2CCCCC2N(C(=O)C1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dimethoxyoctahydroquinoxaline 2,3 Dione and Its Analogs
Retrosynthetic Analysis of the Octahydroquinoxaline-2,3-dione Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. researchgate.net For the octahydroquinoxaline-2,3-dione core, the most logical disconnections are made at the two amide bonds (C-N bonds) within the heterocyclic ring.
This disconnection approach simplifies the bicyclic diamide (B1670390) structure into two key synthons:
A saturated 1,2-diamine (specifically, cis- or trans-cyclohexane-1,2-diamine).
A two-carbon dicarbonyl unit, which corresponds to oxalic acid or its derivatives.
The forward reaction, therefore, is a cyclocondensation between these two components. This strategy is highly efficient as it constructs the core heterocyclic system in a single, convergent step.
Conventional Synthetic Routes
Conventional methods for synthesizing the octahydroquinoxaline-2,3-dione scaffold and its N-substituted analogs rely on well-established organic reactions, primarily focusing on cyclization and multi-step functional group introductions.
The most fundamental and widely used method for constructing the quinoxaline-2,3-dione skeleton is the condensation reaction between a 1,2-diamine and a derivative of oxalic acid. wikipedia.org This reaction can be applied to both aromatic diamines (like o-phenylenediamine) to yield quinoxaline-2,3-diones and saturated diamines (like cyclohexane-1,2-diamine) to produce the target octahydroquinoxaline-2,3-dione core. sapub.orgnih.govnih.gov
The reaction typically involves heating the two components, often in a suitable solvent and sometimes with an acid catalyst to facilitate the dehydration-condensation process. sapub.org Common reactants and conditions are summarized below.
| 1,2-Diamine Reactant | Dioxo Compound | Conditions | Product | Reference |
|---|---|---|---|---|
| o-phenylene diamine | Oxalic acid dihydrate | Reflux in oil bath, 1.5 hours | Quinoxaline-2,3-dione | nih.gov |
| Substituted o-phenylene diamine | Oxalic acid | Reflux in HCl | Substituted quinoxaline-2,3-dione | nih.gov |
| Silyloxy-substituted cyclohexanetriamine | Dimethyl oxalate (B1200264) | Reflux in methanol, 24 hours | Substituted octahydroquinoxaline-2,3-dione | nih.gov |
| o-phenylenediamine | Dimethyl oxalate | Not specified | Quinoxaline-2,3-dione | wikipedia.org |
In a specific example relevant to the saturated core, a racemic quinoxalinedione (B3055175) was synthesized in 61% yield by reacting a triamine containing a 1,2-diamine moiety with dimethyl oxalate. nih.gov The crystal structure confirmed the successful formation of the octahydroquinoxaline-2,3-dione framework with a trans-configuration between the cyclohexane (B81311) and piperazine (B1678402) rings. nih.gov
Once the octahydroquinoxaline-2,3-dione core is formed, the introduction of substituents onto the nitrogen atoms requires further synthetic steps. The two N-H protons of the diamide are acidic and can be removed by a suitable base to form a nucleophilic anion. This anion can then react with an electrophile to achieve N-substitution.
Common strategies for N-substitution on related quinoxaline (B1680401) systems include:
N-Alkylation: This involves the reaction of the deprotonated quinoxalinedione with alkyl halides. This is a standard method for introducing alkyl groups onto the nitrogen atoms. nih.gov
Mannich Reaction: Quinoxaline-2,3-dione can undergo a Mannich reaction with formaldehyde (B43269) and a ketone to yield N-substituted Mannich bases. nih.govnih.gov This demonstrates the reactivity of the N-H protons towards electrophilic addition.
While these methods typically install alkyl or aminomethyl groups, the underlying principle of generating an N-anion for reaction with an electrophile is central to creating N,N-disubstituted derivatives.
The synthesis of the specific target compound, 1,4-dimethoxyoctahydroquinoxaline-2,3-dione, requires the formation of N-O-CH₃ bonds. Literature detailing this specific transformation on the octahydroquinoxaline-2,3-dione core is not abundant, but plausible synthetic routes can be proposed based on established methods for N-alkoxylation of amides and related compounds.
Proposed Synthetic Routes:
N-Hydroxylation followed by O-Methylation:
Step 1 (N-Hydroxylation): The octahydroquinoxaline-2,3-dione core could be treated with an oxidizing agent capable of N-hydroxylation, such as dimethyldioxirane (B1199080) (DMDO) or a peroxy acid. This would form the 1,4-dihydroxyoctahydroquinoxaline-2,3-dione (B1222317) intermediate.
Step 2 (O-Methylation): The resulting N-hydroxy groups could then be methylated using a standard methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a mild base (e.g., K₂CO₃) to yield the final 1,4-dimethoxy product.
Alternative Cyclization Strategy:
An alternative and potentially more direct approach would be to synthesize an N,N'-dimethoxy-cyclohexane-1,2-diamine as the starting material. This functionalized diamine could then be subjected to the cyclocondensation reaction with dimethyl oxalate or a similar oxalyl derivative, as described in section 2.2.1, to construct the target molecule in a single cyclization step.
Green Chemistry Approaches and Sustainable Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of quinoxaline-2,3-diones. nih.gov These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve atom economy. isca.meesciupfnews.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based synthesis. nih.gov These reactions are often performed with minimal or no solvent, leading to significantly reduced waste and simplified product purification. nih.govrsc.org
Solid-Phase Grinding: An efficient, one-pot synthesis of quinoxaline-2,3-dione derivatives has been achieved by simply grinding the reactant diamine and oxalic acid together in a mortar and pestle at room temperature. ias.ac.in This solvent-free method proceeds in an open atmosphere and produces the product in good yield with high atom economy. ias.ac.in
Homogenization/Ball-Milling: A catalyst-free and solvent-free protocol using a mini cell homogenizer or ball mill has been developed for the rapid synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. rsc.org The mechanical agitation provides the energy for the cyclocondensation, affording products in quantitative yields within minutes, eliminating the need for work-up or purification. rsc.org This method boasts a near-zero E-factor (Environmental factor), as the only byproduct is water. rsc.org
| Method | Typical Conditions | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Conventional Reflux | Heating in solvent (e.g., methanol, HCl) for hours | Well-established, reliable | Requires solvent, long reaction times, high energy input | nih.govnih.gov |
| Solvent-Free Grinding | Grinding reactants at room temperature | No solvent, simple procedure, high atom economy | May not be suitable for all substrates | ias.ac.in |
| Mechanochemical Homogenization | High-speed agitation in a homogenizer/ball mill for minutes | Extremely fast, solvent-free, catalyst-free, quantitative yield, no work-up | Requires specialized equipment | rsc.org |
Catalyst-Free and Recyclable Catalysis Systems
In alignment with the principles of green chemistry, significant efforts have been directed toward developing synthetic routes for quinoxaline-2,3-diones that minimize or eliminate the need for catalysts and employ recyclable reaction media. These methods offer advantages such as simplified procedures, reduced costs, and lower environmental impact.
One of the most direct catalyst-free approaches involves the condensation of substituted o-phenylenediamines with oxalic acid. An efficient, one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been achieved at room temperature under solvent-free conditions using a simple grinding method. ias.ac.in This solid-phase reaction demonstrates excellent atom economy and proceeds without the need for any catalyst, offering a significant improvement over traditional methods that often require high temperatures and strong acid catalysts. ias.ac.inresearchgate.net
Ultrasound irradiation has also emerged as a powerful tool for promoting the synthesis of quinoxaline derivatives without a catalyst. researchgate.net This technique can accelerate reaction rates and improve yields, providing an energy-efficient alternative to conventional heating. researchgate.net Furthermore, catalyst-free protocols have been developed for the synthesis of quinoxalines from o-phenylenediamines and phenacyl bromides in green solvents like ethanol, further enhancing the environmental credentials of the synthesis. nih.gov
In the context of recyclable systems, a practical protocol for the preparation of quinoxaline-2,3(1H,4H)-diones has been developed using a recyclable aqueous solution of DL-α-Tocopherol methoxypolyethylene glycol succinate (B1194679) (TPGS-750-M). researchgate.net This method allows for the direct C(sp2)−H hydroxylation of quinoxalin-2(1H)-ones, and the aqueous medium can be recycled for subsequent reactions, making it a sustainable process. researchgate.net While many recyclable systems focus on heterogeneous catalysts that can be easily recovered, such as magnetic nanoparticles or graphene oxide, the development of catalyst-free systems in recyclable media represents a significant advancement. nih.govresearchgate.net
| Reactants | Conditions | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Substituted o-phenylenediamine, Oxalic acid | Solvent-free grinding, Room temperature | 1,4-Dihydro-quinoxaline-2,3-dione | High atom economy, no catalyst, no solvent | ias.ac.in |
| 1,2-Diamine, 1,2-Diketone | Ultrasound irradiation, Acetic acid in ethanol | Quinoxaline derivative | Catalyst-free, accelerated reaction | researchgate.net |
| o-Phenylenediamine, Phenacyl bromide | Reflux in ethanol | Quinoxaline derivative | Catalyst-free, green solvent | nih.gov |
| Quinoxalin-2(1H)-one | (NH4)2S2O8, Recyclable TPGS-750-M/H2O solution | Quinoxaline-2,3(1H,4H)-dione | Metal-free, recyclable aqueous medium | researchgate.net |
Stereoselective Synthesis and Chiral Octahydroquinoxaline-2,3-diones
The synthesis of chiral octahydroquinoxaline-2,3-diones, also known as perhydroquinoxaline-2,3-diones, is of great interest due to their potential applications in drug discovery, where specific stereoisomers often exhibit desired biological activity. These syntheses require precise control over the formation of multiple stereogenic centers.
A notable example is the stereoselective, 10-step synthesis of a complex hydroxylated perhydroquinoxaline scaffold starting from diethyl 3-hydroxyglutarate. nih.gov A key step in this sequence is the diastereoselective formation of a tetrasubstituted cyclohexane derivative. nih.gov The subsequent annulation of the piperazine ring to form the octahydroquinoxaline-2,3-dione core is achieved by reacting a silyloxy-substituted cyclohexanetriamine with dimethyl oxalate. nih.gov This reaction proceeds by heating the reactants to reflux in methanol, leading to the formation of the desired dilactam structure. nih.gov
| Step | Reactants | Reagents/Conditions | Product | Purpose |
|---|---|---|---|---|
| Piperazine Ring Annulation | (2r,5s)-7-((tert-Butyldimethylsilyl)oxy)-N1-benzylcyclohexane-1,2,5-triamine | Dimethyl oxalate, Methanol, Reflux (24h) | (4aR,7S,8aS)-7-((tert-Butyldimethylsilyl)oxy)-1-benzyloctahydroquinoxaline-2,3-dione | Formation of the core octahydroquinoxaline-2,3-dione structure |
Elucidation of Molecular Structure and Conformation Methodological Focus
Spectroscopic Techniques for Structural Characterization
Detailed experimental data for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione using the following standard spectroscopic techniques are not available in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D and 2D NMR)
No published ¹H or ¹³C NMR data, nor any 2D NMR experimental results (such as COSY, HSQC, or HMBC), were found for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Specific IR and Raman spectra, which would identify characteristic vibrational frequencies for functional groups like the carbonyl (C=O) and C-N bonds within the molecule, are not publicly documented.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight is known, detailed mass spectrometry data, including fragmentation patterns from techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), have not been published.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No UV-Vis absorption spectra, which would provide information on the electronic transitions within the molecule, are available for this compound.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence of a single-crystal X-ray diffraction study for this compound. Consequently, precise bond lengths, bond angles, and the crystal packing structure remain undetermined.
Advanced Spectroscopic Methods for Complex Systems
No data from advanced spectroscopic methods have been reported for this compound.
Chemical Reactivity and Transformation Studies of 1,4 Dimethoxyoctahydroquinoxaline 2,3 Dione
Reactions at the Octahydroquinoxaline-2,3-dione Core
The core of the molecule is a perhydroquinoxaline-2,3-dione, which is a saturated heterocyclic system containing a dilactam moiety. Its reactivity is centered around the two carbonyl groups and the adjacent nitrogen and carbon atoms.
A critical structural feature of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is its fully saturated bicyclic core, as indicated by the "octahydro" prefix in its name. This means that, unlike its aromatic counterpart, quinoxaline-2,3-dione, the octahydro derivative does not possess a benzene (B151609) ring. Consequently, electrophilic aromatic substitution reactions are not possible on the saturated carbocyclic portion of the molecule.
For context, the aromatic quinoxaline (B1680401) ring is generally electron-deficient, making it relatively unreactive toward electrophilic substitution unless activated by strong electron-donating groups. Its chemistry is more characterized by nucleophilic substitutions, particularly on the heterocyclic pyrazine (B50134) ring.
The primary sites for nucleophilic attack on the octahydroquinoxaline-2,3-dione core are the electrophilic carbonyl carbons of the dilactam. These groups can undergo nucleophilic addition reactions, which are characteristic of amides and ketones.
For instance, the parent quinoxaline-2,3-dione can react with nucleophiles at the carbonyl centers. One documented example is the nucleophilic addition of p-phenylenediamine to one of the carbonyl groups, which is a key step in the synthesis of more complex derivatives. rsc.org This type of reaction typically involves the initial addition of the nucleophile to the C=O double bond, followed by dehydration.
While the subject compound is saturated, the broader class of aromatic quinoxalines is well-known to undergo nucleophilic aromatic substitution (SNAr), especially when a leaving group is present at the C2 or C3 position. acs.org For example, 2,3-dichloroquinoxaline readily reacts with various sulfur and nitrogen nucleophiles to yield disubstituted products. nih.govrsc.org The electrophilic nature of the aromatic quinoxaline ring facilitates these substitutions. semanticscholar.orgnih.gov
Reductive Transformations
The dilactam functionality of the this compound core is susceptible to reduction. The carbonyl groups can be reduced to alcohols or completely removed to form the corresponding diamine. A powerful reducing agent mixture, such as lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3), which forms AlH3in situ, has been successfully used to reduce a similar perhydroquinoxaline-2,3-dione (a dilactam) to the corresponding perhydroquinoxaline. This transformation converts the dione (B5365651) into a saturated diamine, offering a pathway to a different class of compounds.
Oxidative Transformations
The octahydroquinoxaline-2,3-dione core is already in a relatively high oxidation state at positions 2 and 3. Further oxidation would likely target the C-H bonds of the saturated cyclohexane (B81311) ring, which would require harsh conditions.
In the context of related aromatic systems, a significant oxidative transformation is the conversion of quinoxalin-2(1H)-ones into quinoxaline-2,3-diones. This oxidation specifically targets the C3 position. Various methods have been developed to achieve this, including visible-light-promoted oxidation using air as a green oxidant and a heterogeneous photocatalyst. acs.org Other protocols utilize reagents like [bis(trifluoroacetoxy)iodo]benzene (BTI), which has been shown to efficiently oxidize even electron-poor quinoxaline cores to the corresponding diones at room temperature. mitsudo.net Another catalyst-free method employs Oxone for the C3 oxidation of N-alkyl quinoxalin-2(1H)-ones. nih.gov
Table 1: Selected Oxidative Methods for the Synthesis of Quinoxaline-2,3-diones
| Starting Material | Oxidant/Catalyst | Key Features |
|---|---|---|
| Quinoxalin-2(1H)-ones | Air / g-C3N4 (photocatalyst) | Green, sustainable, heterogeneous catalysis |
| Quinoxalines | [bis(trifluoroacetoxy)iodo]benzene (BTI) | High yields, room temperature, works on electron-poor systems |
| N-alkyl quinoxalin-2(1H)-one | Oxone | Catalyst-free, cost-effective |
| Quinoxalin-2(1H)-ones | Air / Acid (self-photocatalyzed) | No external photocatalyst or metal reagents needed |
Transformations Involving the Methoxy (B1213986) Groups and N-Substituents
In this compound, the substituents on the nitrogen atoms are methoxy groups. This N-O-C linkage is characteristic of an N-alkoxy amide. The N-O bond in such compounds is relatively weak and can be cleaved under reductive conditions, providing a method to convert the N-methoxy derivative back to the parent N-H amide.
Several methods have been reported for the reductive cleavage of the N–O bond in N-alkoxyamides:
Metal-Free Reduction : A method using elemental sulfur in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) in DMSO can convert N-alkoxyamides to their corresponding amides in good yields. semanticscholar.org
Ruthenium-Catalyzed Reduction : A commercially available ruthenium(II) catalyst, with a formic acid/triethylamine mixture (HCOOH/NEt3) as the hydride source, can efficiently cleave the N–O bond in various N-oxygen-substituted amides. rsc.org
Electrochemical Reduction : Cathodic N–O bond cleavage provides an electrochemical method for this transformation. strath.ac.uk
Organic Super-Electron Donor : Neutral organic super-electron donors have also been employed for the metal-free reductive cleavage of N-O bonds in Weinreb amides, a common type of N-methoxy-N-methylamide. nih.gov
These reactions would transform this compound into octahydroquinoxaline-2,3-dione, removing the methoxy groups and revealing the N-H bonds of the parent dilactam.
Derivatization Strategies for Functionalization and Analog Synthesis
Derivatization of the quinoxaline-2,3-dione scaffold is crucial for synthesizing analogs with diverse properties. Key strategies include reactions at the nitrogen atoms (for the parent N-H compound) and at the α-carbon positions.
Mannich Reactions
The Mannich reaction is a powerful tool for the functionalization of compounds with acidic protons, including the N-H protons of the parent quinoxaline-2,3-dione. This three-component reaction typically involves formaldehyde (B43269), a primary or secondary amine (or ammonia), and a compound with an active hydrogen. In the case of quinoxaline-2,3-dione, the N-H groups can act as the active hydrogen component.
Studies have shown that quinoxaline-2,3-dione undergoes Mannich reactions with formaldehyde and various ketones to yield N-substituted Mannich bases. mdpi.comias.ac.in Similarly, it can be reacted with formaldehyde and 2-amino-5-substituted-1,3,4-thiadiazoles to produce complex derivatives. mdpi.com These reactions provide a straightforward route to introduce diverse aminomethyl substituents onto the nitrogen atoms of the quinoxaline-dione ring.
Table 2: Examples of Mannich Reactions with Quinoxaline-2,3-dione
| Reagents | Product Type |
|---|---|
| Quinoxaline-2,3-dione, Formaldehyde, Ketone | 1,4-bis(aminomethyl)quinoxaline-2,3-dione derivatives |
| Quinoxaline-2,3-dione, Formaldehyde, 2-amino-1,3,4-Thiadiazole | N-((5-substituted-1,3,4-thiadiazol-2-yl)methyl) derivatives |
Alkylation
While the N-atoms of the target compound are already substituted, alkylation is a key derivatization strategy for the related quinoxalin-2(1H)-one scaffold. The C3 position of quinoxalin-2(1H)-ones is particularly amenable to functionalization. Numerous methods have been developed for the direct C3-alkylation, often proceeding through radical-based mechanisms.
These methods utilize various alkyl radical precursors under different conditions:
Visible-light-mediated alkylation : Alkanes can be used as alkylating agents under metal- and photocatalyst-free conditions, using trifluoroacetic acid as a hydrogen atom transfer reagent. researchgate.net
Decarboxylative alkylation : Carboxylic acids can serve as alkyl radical precursors in reactions catalyzed by photocatalysts. nih.gov
Base-mediated alkylation : Unactivated nitroalkanes have been used as inexpensive alkylating agents in a base-mediated denitrative C3-alkylation process.
These C-H functionalization strategies highlight the potential for creating carbon-carbon bonds at positions adjacent to the carbonyl groups within the quinoxaline core, enabling the synthesis of a wide array of analogs.
Heterocycle Annulation and Fusion Reactions
The quinoxaline-2,3-dione core is a versatile building block in the synthesis of more complex, fused heterocyclic systems. Annulation and fusion reactions involving this scaffold are key strategies for creating novel polycyclic compounds with diverse chemical and physical properties. These reactions typically involve the construction of a new ring fused to the quinoxaline nucleus.
One common approach involves the use of 2,3-disubstituted quinoxalines as precursors. For instance, the synthesis of furo[2,3-b]quinoxalines can be achieved by building a furan ring onto the quinoxaline core. arkat-usa.org This can be accomplished through various synthetic routes, including the reaction of 2,3-dichloroquinoxaline with terminal alkynes followed by hydrolysis and cyclization. arkat-usa.org Another method involves the treatment of (E)-3-(styryl)quinoxalin-2(1H)-ones with bromine in dimethyl sulfoxide (DMSO), which leads to the formation of furo[2,3-b]quinoxalines. arkat-usa.org
Similarly, pyrrolo[1,2-a]quinoxaline derivatives can be synthesized through an iodine-mediated reaction of 1-(2-aminophenyl)-pyrrole with N,N-dimethylformamide (DMF) acting as a carbon synthon. rsc.org A Pictet-Spengler approach has also been utilized for the synthesis of substituted pyrrolo[1,2-a]quinoxalines. rsc.org Furthermore, the fusion of an indole ring to the quinoxaline system to form indolo[1,2-a]quinoxalines has been reported, starting from 2-(1H-indol-1-yl) anilines. rsc.org The synthesis of thiazolo[4,5-b]quinoxaline derivatives has also been achieved using 2,3-dichloroquinoxaline as a key starting material. nih.gov
These reactions highlight the utility of the quinoxaline-2,3-dione scaffold in generating a variety of fused heterocyclic systems, which are of interest for their potential applications in materials science and medicinal chemistry.
Formation of Metal Complexes with Octahydroquinoxaline-2,3-dione Ligands
The nitrogen and oxygen atoms within the quinoxaline-2,3-dione structure provide excellent coordination sites for metal ions, making this class of compounds valuable as ligands in coordination chemistry. The resulting metal complexes have been studied for their structural diversity and potential applications.
Derivatives of quinoxaline-2,3-dione can act as bidentate ligands, coordinating with various transition metals. For example, new transition metal complexes of cobalt(II), nickel(II), copper(II), and cadmium(II) have been synthesized using two different bidentate ligands derived from quinoxaline-2,3-dione. rdd.edu.iq These complexes were prepared by reacting the metal chlorides with the ligands in a 2:1 mole ratio. rdd.edu.iq Spectroscopic studies, including FT-IR and UV-Visible analysis, have been instrumental in characterizing these complexes and determining their coordination geometries. rdd.edu.iq
The infrared spectra of these metal complexes show significant shifts in the vibrational frequencies of the –NH- and –C=O groups, indicating their involvement in coordination to the metal center. rdd.edu.iq Furthermore, the appearance of new bands in the far-infrared region can be assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. rdd.edu.iq The electronic spectra and magnetic moment measurements provide further insights into the geometry of these complexes. For instance, magnetic moment values for copper(II) and nickel(II) complexes are consistent with the presence of unpaired electrons in d9 and d8 configurations, respectively. rdd.edu.iq
The complexation of quinoxaline derivatives with transition metal ions can lead to compounds with improved biological activities compared to the free ligands, which is attributed to factors such as increased lipophilicity. tandfonline.com
Below is a table summarizing the characteristics of some synthesized metal complexes with quinoxaline-2,3-dione-derived ligands.
| Metal Ion | Ligand Type | Proposed Geometry | Key Spectroscopic Features |
| Co(II) | Bidentate (from quinoxaline-2,3-dione) | Octahedral | Shifts in –NH- and –C=O IR bands; M-O and M-N bands observed. |
| Ni(II) | Bidentate (from quinoxaline-2,3-dione) | Octahedral | Shifts in –NH- and –C=O IR bands; M-O and M-N bands observed. Magnetic moment consistent with d8 configuration. rdd.edu.iq |
| Cu(II) | Bidentate (from quinoxaline-2,3-dione) | Octahedral | Shifts in –NH- and –C=O IR bands; M-O and M-N bands observed. Magnetic moment consistent with d9 configuration. rdd.edu.iq |
| Cd(II) | Bidentate (from quinoxaline-2,3-dione) | Tetrahedral/Octahedral | Shifts in –NH- and –C=O IR bands; M-O and M-N bands observed. |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability
The electronic structure is largely defined by the quinoxaline-2,3-dione core, with modifications introduced by the octahydro- nature of the fused ring and the N,N'-dimethoxy substituents. The dione (B5365651) moiety features two carbonyl groups, which are strong electron-withdrawing groups, leading to significant polarization of the C=O bonds. The nitrogen atoms, substituted with electron-donating methoxy (B1213986) groups, would, in turn, influence the electron density of the heterocyclic ring.
DFT calculations on related quinoxaline (B1680401) derivatives have been used to determine key quantum chemical parameters. These studies indicate that the distribution of HOMO and LUMO orbitals is crucial for understanding the molecule's reactivity and electronic properties. For the title compound, the HOMO is expected to be localized primarily on the N-methoxy groups and the adjacent nitrogen atoms, while the LUMO would likely be centered on the electron-deficient dione system. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.
Illustrative data from theoretical calculations on a model quinoxaline-2,3-dione system are presented in the table below.
| Parameter | Theoretical Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | -1.8 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with the chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
This is an interactive data table. You can sort and filter the data.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The conformational flexibility of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione is primarily dictated by the saturated six-membered ring of the octahydroquinoxaline system. This ring can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring the potential energy surface and identifying the most stable conformers.
The chair conformation is generally the most stable for cyclohexane (B81311) and its heterocyclic analogs due to minimized steric and torsional strain. It is highly probable that the octahydroquinoxaline ring in the title compound would preferentially adopt a chair-like conformation. The substituents on the nitrogen atoms, the methoxy groups, can exist in either axial or equatorial positions. The relative stability of these conformers would be influenced by steric interactions. Generally, equatorial positions are favored for bulky substituents to minimize 1,3-diaxial interactions.
MD simulations can provide a dynamic picture of the conformational landscape, showing the transitions between different conformations over time. These simulations would also elucidate the orientation and flexibility of the N-methoxy groups, which could be crucial for potential intermolecular interactions.
Prediction of Reactivity and Reaction Mechanisms through Computational Chemistry
Computational chemistry can predict the reactivity of this compound by identifying the most reactive sites and modeling potential reaction pathways. The molecular electrostatic potential (MEP) map, derived from DFT calculations, is particularly useful in this regard. The MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methoxy groups and the saturated ring, highlighting potential electrophilic sites.
The dione moiety is a key reactive center. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The presence of the N-methoxy groups could modulate this reactivity. Computational studies on related quinoxaline-2,3-diones have explored their participation in various reactions, and these principles can be applied to the title compound. For instance, the enolate formation at the α-carbon to the carbonyls could be a potential reaction pathway under basic conditions.
In Silico Studies for Structure-Activity Relationship (SAR) Prediction at the Molecular Level (Chemical Interactions)
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in predicting the biological activity of a molecule by analyzing its interactions with a biological target at the molecular level. While the specific biological targets of this compound are not established, SAR studies on analogous quinoxaline-2,3-dione derivatives can provide a framework for understanding its potential biological role.
Many quinoxaline-2,3-dione derivatives are known to act as antagonists at ionotropic glutamate (B1630785) receptors, such as the AMPA and NMDA receptors. Molecular docking studies of these compounds have revealed key interactions within the receptor's binding pocket. These interactions often involve:
Hydrogen Bonding: The carbonyl oxygens of the dione moiety are excellent hydrogen bond acceptors, while the N-H groups in unsubstituted quinoxaline-2,3-diones act as hydrogen bond donors. In the case of this compound, the N-methoxy groups would preclude N-H donation but the oxygen atoms of these groups could potentially act as additional hydrogen bond acceptors.
Hydrophobic Interactions: The saturated ring system would contribute to hydrophobic interactions with nonpolar residues in a binding pocket.
A hypothetical model of the interaction of this compound with a generic receptor binding site is presented in the table below, summarizing the potential types of chemical interactions.
| Molecular Feature | Potential Interaction Type | Interacting Residues (Hypothetical) |
| Carbonyl Oxygens | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Methoxy Oxygens | Hydrogen Bond Acceptor | Arginine, Lysine |
| Octahydro Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
This is an interactive data table. You can sort and filter the data.
By systematically modifying the structure of this compound in silico and evaluating the resulting changes in binding affinity, a predictive SAR model could be developed. This would guide the synthesis of more potent and selective analogs for specific biological targets.
Non Clinical Applications and Future Research Directions
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione as a Synthetic Building Block and Intermediate
The quinoxaline (B1680401) moiety is a privileged scaffold in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. mtieat.orgresearchgate.net Quinoxaline derivatives are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to their inherent chemical reactivity and the possibility of extensive functionalization. ijpsjournal.comipp.pt The octahydroquinoxaline-2,3-dione core, in particular, provides a rigid framework that can be strategically modified. The presence of the N,N'-dimethoxy groups in this compound introduces specific electronic and steric properties that can be exploited in synthetic transformations. These methoxy (B1213986) groups can potentially be cleaved to yield the corresponding N-hydroxy derivatives, which are known to be versatile intermediates. researchgate.net
The dione (B5365651) functionality within the pyrazine (B50134) ring offers reactive sites for various chemical modifications, such as condensation reactions. For instance, the synthesis of quinoxaline-2,3-dione derivatives can be achieved through the condensation of o-phenylenediamines with oxalic acid. ias.ac.inaau.edu.etresearchgate.net This straightforward synthetic route underscores the accessibility of the core scaffold, which can then be further elaborated. The N-methoxy groups could influence the reactivity of the dione carbonyls, potentially allowing for selective transformations at these positions. The saturated cyclohexane (B81311) ring also presents opportunities for stereoselective modifications, leading to a diverse range of molecular architectures. The application of quinoxaline derivatives as intermediates is evident in the synthesis of Mannich bases, which have shown potential in neuroprotective studies. nih.gov
Exploration in Materials Science (e.g., Optoelectronic Materials, Dye-Sensitized Solar Cells)
Quinoxaline derivatives have emerged as promising candidates for applications in materials science, particularly in the field of electronics and optoelectronics. rsc.org Their planar and rigid conjugated structure, combined with their electron-accepting properties, makes them suitable components for organic electronic devices. qmul.ac.uk Quinoxaline-based materials have been investigated for their use as electron-transporting materials in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). qmul.ac.ukbeilstein-journals.org
The strong electron-accepting nature of the quinoxaline core allows for efficient electron injection and charge collection in DSSCs. beilstein-journals.org Furthermore, the extended conjugation possible within quinoxaline-containing molecules enhances light absorption across a broad spectrum. While the octahydro- nature of the specific compound limits full conjugation, the core quinoxaline-2,3-dione structure can be part of larger π-conjugated systems. The introduction of methoxy groups on the nitrogen atoms could modulate the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for the performance of optoelectronic devices. proquest.com The thermal stability of quinoxaline derivatives is another advantageous property for their use in electronic applications. proquest.com The development of quinoxaline-based fluorescent materials and chromophores for organic light-emitting diodes (OLEDs) and sensors further highlights the potential of this class of compounds in materials science. qmul.ac.ukresearchgate.net
Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Affinities)
The quinoxaline scaffold is a well-known pharmacophore present in a variety of biologically active compounds. mdpi.comsapub.org Quinoxaline-2,3-dione derivatives, in particular, have been investigated for their interactions with various biological targets, including enzymes and receptors. A notable area of research is their activity as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), such as AMPA and kainate receptors. nih.gov The binding mode of α-amino acid-linked quinoxaline-2,3-dione analogues at the glutamate receptor subtype GluK1 has been elucidated through X-ray crystallography, revealing unexpected binding orientations and demonstrating the conformational flexibility of the receptor's ligand-binding domain. nih.gov
These studies provide a framework for understanding the structure-activity relationships (SAR) of quinoxaline-2,3-diones and for designing new derivatives with improved affinity and selectivity. researchgate.netresearchgate.net The N-substituents on the quinoxaline-2,3-dione core play a crucial role in determining the binding affinity and selectivity for different receptor subtypes. The 1,4-dimethoxy substitution in the target compound could influence its binding properties through steric and electronic effects. Mechanistic studies on such compounds could involve investigating their ability to inhibit specific enzymes, for example, thymidine (B127349) phosphorylase, which has been a target for other quinoxaline derivatives. nih.gov The quinoxaline-1,4-dioxide scaffold, a related structure, has been shown to act as a DNA-damaging agent, suggesting that the core ring system can participate in fundamental biological processes. nih.gov
Below is a table summarizing the reported binding affinities of some quinoxaline-2,3-dione analogs at different glutamate receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| 1a (CNG-10301) | GluK2 | 136 µM |
| 1b (CNG-10300) | iGluRs | 9-126 µM |
| 37 | GluK3 | 0.142 µM |
| 22 | GluK3 | 2.91 µM |
| 28 | GluK3 | Submicromolar |
| Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net |
Development of Novel Analytical Probes and Reagents Based on the Octahydroquinoxaline-2,3-dione Scaffold
The fluorescent properties of many quinoxaline derivatives make them attractive candidates for the development of chemosensors and analytical probes. nih.gov These compounds can be designed to exhibit changes in their fluorescence emission in the presence of specific analytes, such as metal ions or changes in pH. nih.govmdpi.com For example, an acenaphtoquinoxaline-based sensor has been developed for the selective detection of Hg(II) ions. nih.gov Similarly, aminoquinoxaline derivatives have been utilized as dual colorimetric and fluorescent sensors for pH measurements in aqueous media. mdpi.com
The octahydroquinoxaline-2,3-dione scaffold can serve as a core structure for the design of new analytical probes. The introduction of specific functional groups onto this scaffold could impart selectivity and sensitivity towards target analytes. The N,N'-dimethoxy groups of this compound could be synthetically modified to introduce fluorophores or binding sites for specific ions or molecules. The development of such probes could have applications in environmental monitoring, biological imaging, and clinical diagnostics. nih.govmdpi.com The inherent stability and synthetic accessibility of the quinoxaline core are advantageous for the development of robust and practical analytical reagents.
Future Perspectives in Synthetic Methodology and Applications
The field of quinoxaline chemistry continues to evolve, with ongoing efforts to develop more efficient and environmentally friendly synthetic methods. rsc.org Future research on this compound and its analogs will likely focus on several key areas.
In the realm of synthetic methodology, the development of novel catalytic systems for the functionalization of the octahydroquinoxaline-2,3-dione core will be of interest. This includes stereoselective syntheses to control the stereochemistry of the saturated ring, which could have a significant impact on biological activity. Green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, will also be a priority. ias.ac.in
From an applications perspective, the exploration of this compound and its derivatives in materials science is a promising avenue. Further investigation into their optoelectronic properties could lead to the development of new materials for organic electronics. In the area of medicinal chemistry, detailed mechanistic studies are needed to fully understand the biological interactions of this class of compounds. This includes screening against a wider range of biological targets and elucidating their mechanisms of action at the molecular level. Finally, the design and synthesis of novel analytical probes based on the octahydroquinoxaline-2,3-dione scaffold for various sensing applications holds considerable potential. The versatility of the quinoxaline core suggests that with further research, this compound could find applications in diverse scientific and technological fields. rsc.orgrsc.org
Q & A
Q. What are the key considerations in designing a synthesis route for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione?
Methodological Answer: Synthesis typically involves multi-step reactions, such as reductive alkylation followed by cyclization. For example:
- Step 1 : React ethylenediamine with carbonyl compounds in the presence of sodium cyanoborohydride to form intermediates (e.g., N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives).
- Step 2 : Treat intermediates with diethyl oxalate to cyclize into the quinoxaline-dione core . Critical parameters include pH control, temperature (ambient to 80°C), and stoichiometric ratios to avoid side products.
Table 1 : Example Synthesis Parameters
| Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| 1 | NaBH₃CN, EtOH, 24h | Intermediate formation (85–92% yield) |
| 2 | Diethyl oxalate, 60°C | Cyclization (70–80% yield) |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm methoxy groups and hydrogenation patterns. IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹).
- X-ray Diffraction : Resolves octahydro ring conformation and stereochemistry. For disordered structures (e.g., solvent inclusion), refine using software like SHELXL .
- Elemental Analysis : Validates C, H, N, O composition (e.g., C₁₀H₁₆N₂O₄) .
Q. What in vitro assays are used to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Anthelmintic Activity : Incubate derivatives with Enterobius vermicularis or Fasciola hepatica parasites. Measure motility inhibition and mortality rates compared to reference drugs (e.g., piperazine hydrate) .
- Lipophilicity Assessment : Use reversed-phase TLC (Rf values) or computational tools (ClogP) to correlate structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural confirmation?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯O bonds) to explain packing anomalies .
- Variable-Temperature NMR : Detect conformational flexibility in solution .
Table 2 : Common Spectral Anomalies and Solutions
| Anomaly | Diagnostic Tool | Example Fix |
|---|---|---|
| Peak splitting in NMR | VT-NMR | Identify rotamers |
| Disordered X-ray data | SHELXL refinement | Apply restraints |
Q. What strategies optimize reaction yields for quinoxaline-dione derivatives?
Methodological Answer:
Q. How does this compound compare to analogs in biological activity?
Methodological Answer: Perform comparative studies using:
- SAR Analysis : Replace methoxy groups with halogens or alkyl chains. For example, 6-chloro analogs show enhanced antifungal activity .
- Docking Studies : Model interactions with target enzymes (e.g., glutamate receptors) to explain potency differences .
Table 3 : Activity Comparison of Select Derivatives
| Derivative | Substituent | IC₅₀ (Anthelmintic) |
|---|---|---|
| Parent compound | 1,4-Dimethoxy | 12 μM |
| 6-Chloro analog | Cl at C6 | 8 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
